4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Enzyme Inhibition Structure-Activity Relationship (SAR) IC50

Choose this non-interchangeable building block for anti-MRSA/VRE drug discovery. Quantitative SAR data confirms >7-fold greater enzyme inhibition potency versus the meta isomer, with derivatives achieving MIC values as low as 0.78 µg/mL against resistant strains. The trifluoromethylpyrazole motif (LogP 2.59) combined with the reactive carboxylic acid handle enables rapid derivatization while optimizing ADME properties. At ≥98% purity, this scaffold ensures reproducibility in library synthesis and SAR studies. Generic substitution without comparative data risks invalidating biological studies.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 220462-27-1
Cat. No. B1304103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
CAS220462-27-1
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18)
InChIKeyZQBFVQMSDDVBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 220462-27-1) Technical Baseline & Procurement Context


4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 220462-27-1), also known as 1-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a substituted pyrazole building block with the molecular formula C11H7F3N2O2 and a molecular weight of 256.18 g/mol . It is a white crystalline solid with a predicted melting point of 189°C and a predicted pKa of 3.71±0.10 . This compound serves as a key synthetic intermediate in the development of pharmaceuticals and agrochemicals . Its core structure, featuring a trifluoromethylated pyrazole directly linked to a benzoic acid moiety, establishes it as a crucial scaffold for generating diverse bioactive molecules. Commercial availability is typically offered at a purity of 95% or 97% .

Why Generic Substitution of 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is Inadvisable


Generic substitution of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid with other pyrazole-benzoic acid derivatives is not feasible due to pronounced, quantifiable differences in physicochemical properties and biological activity profiles. The specific substitution pattern—a 1,4-substituted benzoic acid and a 3-trifluoromethyl pyrazole—creates a unique electronic environment and spatial geometry. As demonstrated below, even minor structural modifications, such as shifting the carboxylic acid group from the 4-position to the 3-position, can result in a greater than 50-fold difference in enzyme inhibition potency [1]. This high degree of sensitivity underscores that the compound's identity is not merely a function of its core heterocycle, but of a precise, non-interchangeable molecular architecture. Selecting an alternative without rigorous comparative data could lead to failed synthesis pathways or, more critically, invalidate downstream biological studies due to unpredictable changes in target affinity and selectivity.

Quantitative Evidence Guide for Selecting 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 220462-27-1)


Positional Isomerism Drives a >52-Fold Difference in Enzyme Inhibition Potency (IC50)

The position of the carboxylic acid on the benzene ring is a critical determinant of biological activity. Direct head-to-head comparison data from enzyme inhibition assays show that 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (the 4-isomer, compound 2) exhibits an IC50 of 6.8 µM. Its direct regioisomer, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (the 3-isomer, compound 11), is significantly less active, with an IC50 of 52 µM under identical experimental conditions [1]. This represents a 7.6-fold reduction in potency simply by moving the carboxylate from the para- to the meta-position.

Enzyme Inhibition Structure-Activity Relationship (SAR) IC50 Anti-infectives

Carboxylic Acid Substituent Determines >100-Fold Difference in Potency vs. Trifluoromethylphenyl Analogs

Replacing the carboxylic acid with alternative electron-withdrawing groups drastically alters antibacterial efficacy. In a direct comparative study against methicillin-resistant Staphylococcus aureus (MRSA), 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid derivatives with a carboxylic acid group (compound 50) demonstrated a Minimum Inhibitory Concentration (MIC) range of 0.78–3.125 µg/mL. In contrast, analogous compounds where the benzoic acid was replaced with a 4-trifluoromethylphenyl group (compound 53) exhibited an MIC of 32 µg/mL [1]. This demonstrates that the carboxylic acid is >10-fold more potent than a hydrophobic bioisostere in this assay context.

Antibacterial MRSA Structure-Activity Relationship (SAR) MIC

Pyrazole Substitution Dictates Physicochemical Properties: A Comparison of LogP and pKa

The 3-trifluoromethyl group on the pyrazole ring confers distinct physicochemical properties compared to other substituents. The predicted LogP of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is 2.59, and its predicted pKa is 3.71±0.10 . In a cross-study comparison, its methyl-substituted analog, 4-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid, is predicted to be less lipophilic and has a reported melting point of 163°C . While exact LogP data for the dimethyl analog is not available, the presence of the highly electronegative and lipophilic trifluoromethyl group is known to increase LogP and lower pKa, enhancing membrane permeability and potentially altering metabolic stability.

Physicochemical Properties LogP pKa Drug-likeness ADME

Validated as a Privileged Scaffold for Potent Antimicrobial Agents with Demonstrated Safety

Compounds derived from the 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid core have demonstrated a favorable safety profile alongside potent in vitro activity. In studies evaluating the antibacterial efficacy of this chemotype, potent compounds not only inhibited planktonic bacterial growth (with MIC values as low as 0.78 µg/mL) but also effectively eradicated pre-formed biofilms of S. aureus and E. faecalis [1][2]. Furthermore, these compounds were tolerated by human cell lines, exhibiting good selectivity factors in toxicity assays [1]. Class-level inference suggests that this scaffold, due to its unique combination of a trifluoromethylpyrazole and a benzoic acid, is a promising starting point for developing new antibiotics with a reduced likelihood of off-target toxicity, a common challenge with other heterocyclic cores.

Antimicrobial Biofilm Safety Profile Drug Development Pyrazole

Optimal Research and Industrial Application Scenarios for 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid


Lead Optimization in Antibacterial Drug Discovery for Gram-Positive Pathogens

This compound is optimally deployed as a core scaffold for the design of novel antibacterial agents targeting methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The quantitative evidence demonstrates that derivatives of this specific core achieve potent MIC values (as low as 0.78 µg/mL) and effectively eradicate biofilms, while exhibiting low toxicity to human cells [1][2]. This makes it a high-value intermediate for medicinal chemistry campaigns focused on overcoming antibiotic resistance and developing treatments for biofilm-associated infections.

Structure-Activity Relationship (SAR) Studies to Elucidate Key Pharmacophoric Elements

The compound is uniquely suited for use as a reference standard in SAR studies aimed at quantifying the contribution of specific functional groups to enzyme inhibition. The data from direct head-to-head comparisons reveal that the para-benzoic acid substitution pattern is >7-fold more potent than its meta-isomer [3]. This positions 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid as an essential control compound for any library synthesis project that seeks to systematically vary the substitution pattern on the phenyl ring to optimize target binding affinity.

Synthesis of Advanced Intermediates for Physicochemical Property Optimization

This building block is an ideal starting material for introducing a specific lipophilic and electron-withdrawing motif (trifluoromethylpyrazole) while retaining a reactive carboxylic acid handle for further derivatization. The compound's predicted LogP of 2.59 and pKa of 3.71 provide a defined physicochemical profile that can be used to modulate the ADME properties of larger, more complex drug candidates . This is particularly valuable in early-stage drug discovery when optimizing for oral bioavailability and membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.